2,4,6-Trichloro-N-hydroxyaniline
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Overview
Description
N-(2,4,6-trichlorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,6-trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trichlorophenyl)hydroxylamine typically involves the reaction of 2,4,6-trichloronitrobenzene with reducing agents. One common method is the reduction of 2,4,6-trichloronitrobenzene using zinc dust and ammonium chloride in an aqueous medium. The reaction proceeds under mild conditions, yielding N-(2,4,6-trichlorophenyl)hydroxylamine as the primary product.
Industrial Production Methods
Industrial production of N-(2,4,6-trichlorophenyl)hydroxylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-trichlorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2,4,6-trichlorophenyl)nitrosoamine.
Reduction: Further reduction can lead to the formation of N-(2,4,6-trichlorophenyl)amine.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and ammonium chloride are frequently used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-(2,4,6-trichlorophenyl)nitrosoamine
Reduction: N-(2,4,6-trichlorophenyl)amine
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-(2,4,6-trichlorophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4,6-trichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-trichlorophenyl)amine
- N-(2,4,6-trichlorophenyl)nitrosoamine
- 2,4,6-trichlorophenol
Uniqueness
N-(2,4,6-trichlorophenyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
35758-77-1 |
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Molecular Formula |
C6H4Cl3NO |
Molecular Weight |
212.5 g/mol |
IUPAC Name |
N-(2,4,6-trichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H |
InChI Key |
WHBFPBZHTDRHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NO)Cl)Cl |
Origin of Product |
United States |
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